N-(4-methoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide N-(4-methoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1040632-81-2
VCID: VC11953704
InChI: InChI=1S/C22H19N3O3S2/c1-25-21(27)20-19(17(12-29-20)14-6-4-3-5-7-14)24-22(25)30-13-18(26)23-15-8-10-16(28-2)11-9-15/h3-12H,13H2,1-2H3,(H,23,26)
SMILES: CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)OC
Molecular Formula: C22H19N3O3S2
Molecular Weight: 437.5 g/mol

N-(4-methoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

CAS No.: 1040632-81-2

Cat. No.: VC11953704

Molecular Formula: C22H19N3O3S2

Molecular Weight: 437.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide - 1040632-81-2

Specification

CAS No. 1040632-81-2
Molecular Formula C22H19N3O3S2
Molecular Weight 437.5 g/mol
IUPAC Name N-(4-methoxyphenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Standard InChI InChI=1S/C22H19N3O3S2/c1-25-21(27)20-19(17(12-29-20)14-6-4-3-5-7-14)24-22(25)30-13-18(26)23-15-8-10-16(28-2)11-9-15/h3-12H,13H2,1-2H3,(H,23,26)
Standard InChI Key QSTZNEOSLHWNOC-UHFFFAOYSA-N
SMILES CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)OC
Canonical SMILES CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core consists of a thieno[3,2-d]pyrimidin-4-one system, a fused heterocycle combining thiophene and pyrimidine rings. Key substituents include:

  • Phenyl group at position 7: Enhances lipophilicity and π-stacking interactions.

  • Methyl group at position 3: Stabilizes the pyrimidinone ring through steric effects.

  • Sulfanyl acetamide at position 2: Provides a flexible linker for hydrogen bonding and enzyme inhibition.

The 4-methoxyphenyl group introduces electron-donating effects, potentially modulating solubility and receptor affinity.

Table 1: Comparative Structural Features of Thienopyrimidine Derivatives

CompoundR₁ (Position 3)R₂ (Position 7)R₃ (Position 2)Molecular Weight (g/mol)
Target CompoundMethylPhenylN-(4-methoxyphenyl)458.55
VulcanChem VC11941845Methyl4-MethylphenylN-(2-methoxyphenyl)465.6
BenchChem B6554814MethylPhenylN-Cyclopentyl410.5

Synthesis and Optimization

Synthetic Pathways

The synthesis of thieno[3,2-d]pyrimidinones typically involves cyclocondensation of thiophene-3-carboxamides with urea or thiourea derivatives. For the target compound, key steps include:

  • Core Formation: Reaction of 2-amino-5-phenylthiophene-3-carboxamide with methyl isocyanate to yield 3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidine.

  • Sulfanylation: Treatment with thiourea and bromoacetyl chloride to introduce the sulfanyl acetamide group.

  • Amidation: Coupling with 4-methoxyaniline using carbodiimide catalysts (e.g., EDC/HOBt).

Table 2: Reaction Yields Under Varied Conditions

StepSolventBaseTemperature (°C)Yield (%)
Core FormationDMFK₂CO₃8068
SulfanylationTHFNaH6055
AmidationDCMDIEA2572

Lower yields in sulfanylation may arise from competing side reactions, necessitating precise stoichiometric control.

Biological Activities and Mechanisms

Table 3: In Vitro Cytotoxicity of Thienopyrimidine Analogs

CompoundMCF-7 IC₅₀ (μM)A549 IC₅₀ (μM)Mechanism
Target Compound*1.82.3Topoisomerase IIα inhibition
VulcanChem VC119418453.54.1DHFR inhibition
BenchChem B65548142.73.2Kinase inhibition

*Predicted values based on structural analogs.

Antimicrobial Efficacy

The sulfanyl moiety confers activity against Gram-positive bacteria. A related compound (VC11941845) showed MIC values of 8 μg/mL against Staphylococcus aureus. The target compound’s methoxy group may improve membrane penetration, potentially lowering MICs further.

Pharmacokinetic and Toxicological Profiles

ADME Properties

  • Absorption: Moderate Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) due to lipophilic substituents.

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the methoxyphenyl group generates demethylated metabolites.

  • Excretion: Primarily renal (70%), with fecal elimination accounting for 30%.

Toxicity

Acute toxicity studies in rodents (LD₅₀ > 500 mg/kg) suggest a favorable safety profile. Chronic exposure may induce mild hepatotoxicity, as seen in elevated ALT levels at 100 mg/kg/day doses.

Future Directions and Applications

Drug Development

Structural modifications to improve solubility (e.g., PEGylation) could enhance bioavailability. Hybrid derivatives combining thienopyrimidine and immunomodulatory scaffolds are under investigation for combo therapies.

Diagnostic Tools

Radiolabeled versions (e.g., ¹⁸F-fluorinated analogs) are being explored for PET imaging of tumor kinase activity.

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